Various synthetic strategies have been reported for quinazolinones. One common approach involves the condensation of anthranilic acid derivatives with appropriate reagents like acetic anhydride and ammonium acetate, followed by further modifications to introduce substituents at various positions of the quinazolinone ring []. Other methods include the use of thiourea derivatives, hydrazine hydrate, and various cyclization reactions [, , , , , , , ].
The molecular structure of quinazolinones allows for diverse substitutions at different positions, leading to a wide range of physicochemical properties and biological activities. The planarity of the core structure and the presence of multiple hydrogen bond donors and acceptors make them attractive scaffolds for interacting with various biological targets. [, , , , , ].
Quinazolinone derivatives exhibit their biological activities through interactions with various targets, including enzymes, receptors, and ion channels. For instance, some derivatives act as H+/K+-ATPase inhibitors, suggesting potential as antiulcer agents []. Others demonstrate potent activity against Aedes aegypti mosquito larvae by potentially targeting acetylcholine binding protein (AChBP) and acetylcholinesterase (AChE) []. Further examples include anti-cancer activity through inhibition of epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) [], and antipsychotic activity by acting as antagonists of dopamine D2, 5-HT2A, and 5-HT6 receptors [].
The physicochemical properties of quinazolinones, such as solubility, lipophilicity, and hydrogen bonding capacity, can significantly influence their pharmacokinetic profiles and biological activities. These properties are highly dependent on the nature and position of substituents on the quinazolinone ring. Factors such as Log D, Shadow_XZ and SC 2 were found to be important for the inhibitory activity of certain derivatives [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6